molecular formula C4H6N4 B13953794 2-Methylene-2H-imidazole-4,5-diamine

2-Methylene-2H-imidazole-4,5-diamine

Cat. No.: B13953794
M. Wt: 110.12 g/mol
InChI Key: JEASWGOPDRNQCL-UHFFFAOYSA-N
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Description

2-Methylene-2H-imidazole-4,5-diamine is a heterocyclic compound that features an imidazole ring with two amino groups at the 4 and 5 positions and a methylene group at the 2 position. Imidazoles are known for their versatility and are found in many biologically active molecules, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions

2-Methylene-2H-imidazole-4,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at the amino groups or the methylene position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include substituted imidazoles, dihydroimidazoles, and imidazole N-oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methylene-2H-imidazole-4,5-diamine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. The amino groups can form hydrogen bonds, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazole: Lacks the amino groups at the 4 and 5 positions.

    4,5-Diaminoimidazole: Lacks the methylene group at the 2 position.

    2-Methyleneimidazole: Lacks the amino groups at the 4 and 5 positions.

Uniqueness

2-Methylene-2H-imidazole-4,5-diamine is unique due to the presence of both the methylene group at the 2 position and the amino groups at the 4 and 5 positions.

Properties

Molecular Formula

C4H6N4

Molecular Weight

110.12 g/mol

IUPAC Name

2-methylideneimidazole-4,5-diamine

InChI

InChI=1S/C4H6N4/c1-2-7-3(5)4(6)8-2/h1H2,(H2,5,7)(H2,6,8)

InChI Key

JEASWGOPDRNQCL-UHFFFAOYSA-N

Canonical SMILES

C=C1N=C(C(=N1)N)N

Origin of Product

United States

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